

Microencapsulation of Isopropamide iodide in liposomes for targeted delivery.

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Compound of Interest

Compound Name: Isopropamide

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Application Notes: Microencapsulation of Isopropamide Iodide in Liposomes

Introduction

Isopropamide iodide is a long-acting, quaternary ammonium anticholinergic agent.[1] Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes.[2][3] By blocking these receptors, it effectively reduces smooth muscle tone, decreases gastric secretions, and slows gastrointestinal motility.[2][4] These properties make it a valuable therapeutic agent for managing gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome.[2][3][5] However, conventional delivery methods can lead to systemic side effects and may not provide optimal drug concentration at the target site.

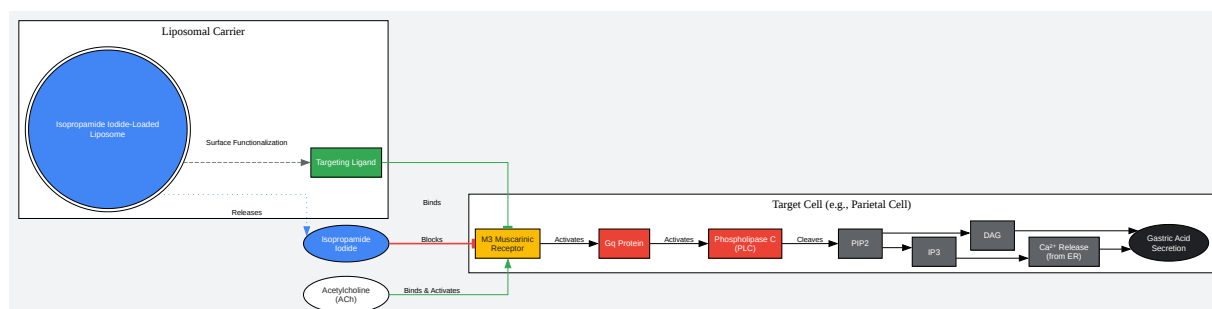
Liposomal microencapsulation offers a sophisticated drug delivery strategy to overcome these limitations. Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs.[6][7] This technology can protect the encapsulated drug from degradation, control its release profile, and be engineered for targeted delivery, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[8]

Rationale for Liposomal Formulation

- **Controlled Release:** Encapsulating **Isopropamide** iodide within liposomes allows for a sustained release of the drug, potentially prolonging its therapeutic effect and reducing dosing frequency.
- **Targeted Delivery:** The liposome surface can be modified with specific ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on target cells, such as the muscarinic receptors in the gastrointestinal tract. This ensures a higher concentration of the drug at the site of action.
- **Improved Stability:** The lipid bilayer protects the encapsulated drug from enzymatic degradation in the gastrointestinal tract, enhancing its bioavailability.
- **Reduced Side Effects:** By localizing the drug's effects, targeted liposomal delivery can minimize common anticholinergic side effects like dry mouth, tachycardia, and urinary retention.[3]

Mechanism of Action and Targeted Delivery Pathway

Isopropamide iodide functions by competitively blocking muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract. Specifically, it targets M3 receptors on smooth muscle cells and parietal cells. Blockade of these receptors inhibits acetylcholine-induced calcium signaling, leading to smooth muscle relaxation and reduced gastric acid secretion. The goal of liposomal delivery is to efficiently transport the drug to these specific cells.



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Caption: Targeted liposome binding and blockade of the M3 muscarinic receptor signaling pathway.

Experimental Protocols

The following protocols provide a framework for the formulation, characterization, and in vitro evaluation of **Isopropamide** iodide-loaded liposomes.

Protocol 1: Liposome Formulation via Thin-Film Hydration

This protocol describes the preparation of liposomes using the well-established thin-film hydration method, incorporating an ion-pairing agent to improve the encapsulation of the water-soluble **Isopropamide** iodide.^{[9][10]}

Materials:

- Phosphatidylcholine (PC)
- Cholesterol (CH)
- **Isopropamide** Iodide (IPM)
- Sodium Taurodeoxycholate (TDC) (Ion-pairing agent)
- Chloroform and Methanol (2:1 v/v)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Rotary evaporator
- Bath sonicator
- Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

- Lipid Film Preparation:
 - Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
 - Remove the organic solvent using a rotary evaporator at a temperature above the lipid's phase transition temperature (e.g., 45-50°C). This will form a thin, dry lipid film on the flask wall.
 - Keep the flask under vacuum for at least 2 hours to remove any residual solvent.
- Hydration and Encapsulation:
 - Prepare the hydration medium: Dissolve **Isopropamide** iodide and Sodium Taurodeoxycholate in PBS (pH 7.4). A study has shown that an ion-pairing agent can significantly increase encapsulation efficiency.[\[10\]](#)

- Add the hydration medium to the round-bottom flask containing the lipid film.
- Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
- Vesicle Size Reduction (Homogenization):
 - To produce smaller, more uniform vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
 - For further size uniformity, pass the liposome suspension through an extruder equipped with polycarbonate membranes (e.g., 100 nm pore size) for 10-15 cycles. This will produce large unilamellar vesicles (LUVs).
- Purification (Removal of Unencapsulated Drug):
 - Separate the liposomes from the unencapsulated **Isopropamide** iodide by dialysis against PBS (pH 7.4) or by size exclusion chromatography.

Protocol 2: Characterization of Liposomes

Robust analytical characterization is critical to ensure the quality, stability, and reproducibility of the liposomal formulation.^{[7][11]}

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

- Method: Use Dynamic Light Scattering (DLS) to determine the average particle size and PDI. The PDI value indicates the homogeneity of the vesicle size distribution. Use Laser Doppler Velocimetry to measure the zeta potential, which is an indicator of colloidal stability.
- Procedure: Dilute the liposome suspension with filtered PBS and analyze using a suitable instrument (e.g., Malvern Zetasizer).

2. Encapsulation Efficiency (%EE) and Drug Loading (%DL):

- Method: Quantify the amount of encapsulated drug using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.^[7]

- Procedure:
 - Lyse a known amount of the purified liposome suspension with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
 - Measure the total drug concentration (Encapsulated Drug).
 - Measure the initial amount of drug used in the formulation (Total Drug).
 - Calculate %EE and %DL using the formulas:
 - $\%EE = (\text{Encapsulated Drug} / \text{Total Drug}) \times 100$
 - $\%DL = (\text{Encapsulated Drug} / \text{Total Lipid Weight}) \times 100$

3. Morphology:

- Method: Visualize the liposomes using Transmission Electron Microscopy (TEM).[\[12\]](#)[\[13\]](#)
- Procedure: Place a drop of the diluted liposome suspension on a carbon-coated copper grid, negatively stain with a solution like uranyl acetate, and allow it to dry before imaging.

Table 1: Physicochemical Properties of **Isopropamide** Iodide Liposomes

Formulation	Mean Diameter (nm)	PDI	Zeta Potential (mV)	Encapsulation Efficiency (%)
IPM-Liposome (Standard)	125 ± 5.2	0.18 ± 0.03	-15.6 ± 2.1	21.3 ± 2.5

| IPM-Liposome (+TDC) | 132 ± 4.8 | 0.21 ± 0.02 | -28.4 ± 3.3 | 62.5 ± 4.1[\[10\]](#) |

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release kinetics of **Isopropamide** iodide from the liposomes, which is crucial for predicting in vivo performance.[\[14\]](#)

Method: Dialysis method.[\[15\]](#) Materials:

- Purified **Isopropamide** iodide-loaded liposomes
- Dialysis tubing (with appropriate molecular weight cut-off, e.g., 12-14 kDa)
- Release medium (PBS, pH 7.4)
- Shaking incubator or water bath

Procedure:

- Transfer a known volume (e.g., 2 mL) of the liposomal suspension into a dialysis bag and seal it securely.
- Submerge the dialysis bag in a larger volume of release medium (e.g., 100 mL of PBS) to ensure sink conditions.
- Place the entire setup in a shaking incubator at 37°C.
- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
- Analyze the concentration of **Isopropamide** iodide in the collected samples using HPLC or UV-Vis spectrophotometry.
- Plot the cumulative percentage of drug released versus time.

Table 2: Cumulative In Vitro Release of **Isopropamide** Iodide

Time (hours)	% Release from Solution	% Release from Liposomes
1	65.2 ± 3.1	8.5 ± 1.2
4	98.5 ± 1.5	22.7 ± 2.4
8	99.1 ± 1.2	35.4 ± 3.1
12	-	48.9 ± 3.5
24	-	65.8 ± 4.2

| 48 | - | 82.3 ± 5.0 |

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Assay

These assays are performed to assess the interaction of the liposomes with target cells and their biological effect.[\[16\]](#)[\[17\]](#)

Cell Line: A human gastrointestinal cell line expressing M3 muscarinic receptors (e.g., HT-29 or Caco-2 cells).

1. Cellular Uptake:

- Method: Confocal Laser Scanning Microscopy (CLSM) using fluorescently labeled liposomes.
- Procedure:
 - Prepare liposomes as in Protocol 1, incorporating a fluorescent lipid (e.g., Rhodamine-PE).
 - Seed the target cells on coverslips in a 6-well plate and allow them to adhere overnight.
 - Incubate the cells with the fluorescently labeled liposomes for various time points (e.g., 1, 4, 24 hours).
 - Wash the cells with cold PBS to remove non-internalized liposomes.
 - Fix the cells, stain the nuclei (e.g., with DAPI), and mount the coverslips on glass slides.
 - Visualize the cellular uptake of liposomes using a confocal microscope.

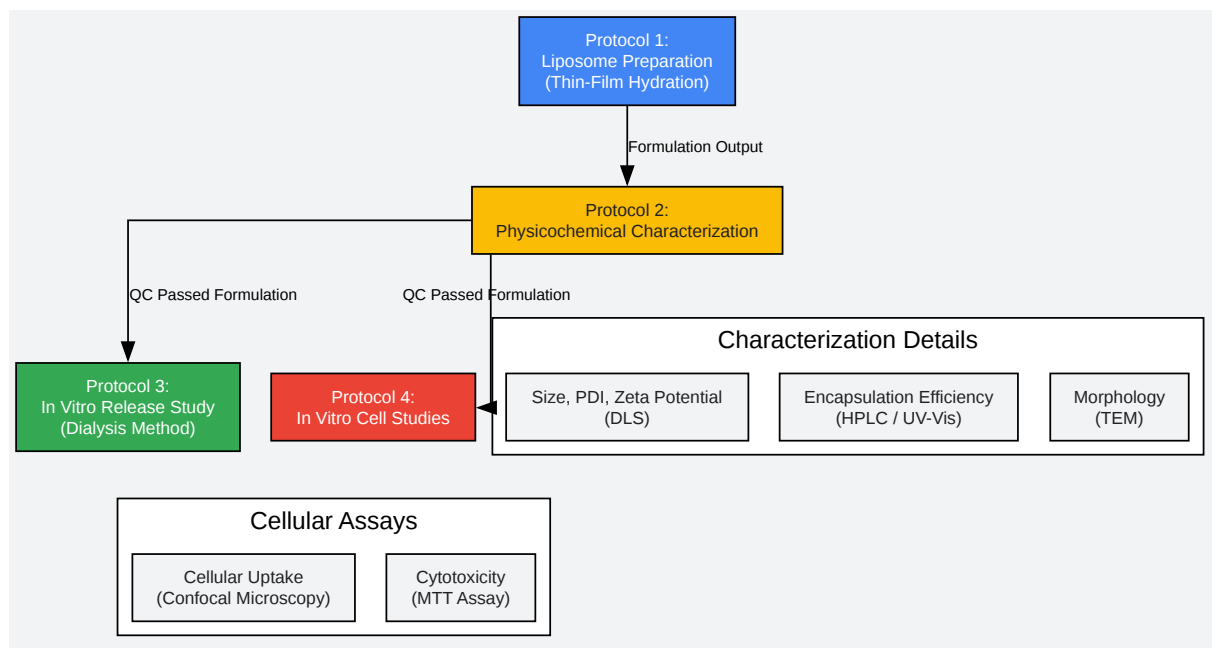
2. Cytotoxicity Assay:

- Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.[\[18\]](#)
- Procedure:

- Seed cells in a 96-well plate and allow them to adhere.
- Treat the cells with serial dilutions of free **Isopropamide** iodide, IPM-loaded liposomes, and blank (empty) liposomes for 24 or 48 hours.
- Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to untreated control cells.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental work, from initial formulation to final in vitro evaluation.



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Caption: Workflow for the formulation and evaluation of **Isopropamide** iodide-loaded liposomes.

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